3-(4-Bromo-2-methoxyphenyl)propanoic acid
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Overview
Description
“3-(4-Bromo-2-methoxyphenyl)propanoic acid” is a chemical compound. It is also known as 2-Bromo-3-(4-methoxyphenyl)propanoic acid . The compound has a molecular weight of 259.1 .
Molecular Structure Analysis
The molecular structure of “3-(4-Bromo-2-methoxyphenyl)propanoic acid” can be represented by the formula C10H11BrO3 . The InChI code for this compound is 1S/C10H11BrO3/c1-14-8-4-2-7(9(11)6-8)3-5-10(12)13/h2,4,6H,3,5H2,1H3,(H,12,13) .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(4-Bromo-2-methoxyphenyl)propanoic acid” include a molecular weight of 259.1 . The compound is a pale-yellow to yellow-brown solid .
Scientific Research Applications
Phytotoxic and Genotoxic Effects
A study evaluated the phytotoxicity and genotoxicity of cinnamic acid derivatives, including compounds structurally related to 3-(4-Bromo-2-methoxyphenyl)propanoic acid, on wheat (Triticum aestivum). The compounds demonstrated inhibition of germination and mitotic activity in wheat, with observed chromosomal aberrations such as chromosome bridges and fragments, micronuclei, and multipolar anatelophases. This research suggests potential environmental and agricultural implications of these compounds (Jităreanu et al., 2013).
Chemical Synthesis and Derivatives
The synthesis of bromophenol derivatives, closely related to 3-(4-Bromo-2-methoxyphenyl)propanoic acid, from the red alga Rhodomela confervoides was reported. These compounds, including various bromophenol derivatives, were investigated for their potential activity against human cancer cell lines and microorganisms, although they were found to be inactive (Zhao et al., 2004).
Electrochemical Hydrogenation
Electrosynthesis was used for hydrogenation of compounds related to 3-(4-Bromo-2-methoxyphenyl)propanoic acid, demonstrating the potential for efficient and environmentally friendly chemical transformations. This research contributes to the broader understanding of electrochemical processes in organic synthesis (Korotaeva et al., 2011).
Cancer Chemoprevention
A secondary metabolite, structurally similar to 3-(4-Bromo-2-methoxyphenyl)propanoic acid, showed potential as a cancer chemopreventive agent. This compound, derived from Acronychia baueri, demonstrated effects related to the prevention of colon and tongue cancers in rats, highlighting its therapeutic potential (Curini et al., 2006).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 3-(4-Bromo-2-methoxyphenyl)propanoic acid are currently unknown. This compound is a derivative of propanoic acid, which is a short-chain fatty acid. Short-chain fatty acids are known to interact with several receptors in the body, including G-protein coupled receptors and histone deacetylases .
Mode of Action
Without specific information on the targets of 3-(4-Bromo-2-methoxyphenyl)propanoic acid, it’s challenging to describe its exact mode of action. Based on its structural similarity to other propanoic acid derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
Propanoic acid and its derivatives are known to be involved in various metabolic pathways, including lipid metabolism and energy production .
Pharmacokinetics
Similar compounds are generally well-absorbed and widely distributed in the body .
Result of Action
Propanoic acid and its derivatives are known to have various biological effects, including anti-inflammatory and anticancer activities .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 3-(4-Bromo-2-methoxyphenyl)propanoic acid . For example, changes in pH can affect the ionization state of the compound, potentially altering its interaction with its targets .
properties
IUPAC Name |
3-(4-bromo-2-methoxyphenyl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-14-9-6-8(11)4-2-7(9)3-5-10(12)13/h2,4,6H,3,5H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPPNXHOUQPFBCW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261675-06-2 |
Source
|
Record name | 3-(4-bromo-2-methoxyphenyl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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